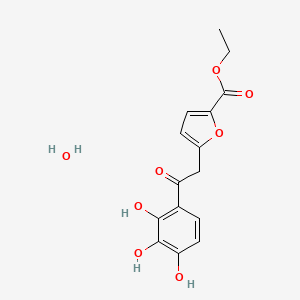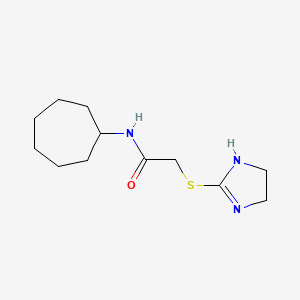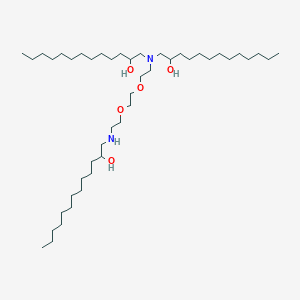
Pcbp2-gpx4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Pcbp2-gpx4” is a fusion of two significant proteins: poly(rC)-binding protein 2 (PCBP2) and glutathione peroxidase 4 (GPX4). PCBP2 is known for its role in RNA binding and regulation of gene expression, while GPX4 is a crucial enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and free hydrogen peroxide to water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pcbp2-gpx4 involves recombinant DNA technology. The genes encoding PCBP2 and GPX4 are cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli. The host cells are cultured under optimal conditions to express the fusion protein. The expressed protein is then purified using affinity chromatography techniques .
Industrial Production Methods
For industrial-scale production, the process is scaled up using bioreactors. The host cells are grown in large fermentation tanks, and the expression of the fusion protein is induced by adding specific inducers. The protein is then harvested and purified using large-scale chromatography systems .
Análisis De Reacciones Químicas
Types of Reactions
Pcbp2-gpx4 undergoes several types of chemical reactions, including oxidation and reduction. GPX4, being a selenoprotein, catalyzes the reduction of lipid hydroperoxides to alcohols and free hydrogen peroxide to water, thus preventing lipid peroxidation .
Common Reagents and Conditions
The common reagents used in these reactions include glutathione, which acts as a cofactor for GPX4, and various lipid hydroperoxides. The reactions typically occur under physiological conditions, with the presence of reducing agents like glutathione .
Major Products Formed
The major products formed from these reactions are lipid alcohols and water, which result from the reduction of lipid hydroperoxides and hydrogen peroxide, respectively .
Aplicaciones Científicas De Investigación
Pcbp2-gpx4 has numerous applications in scientific research:
Chemistry: It is used to study the mechanisms of oxidative stress and lipid peroxidation.
Biology: It helps in understanding the role of RNA-binding proteins and antioxidant enzymes in cellular processes.
Medicine: It is being explored as a potential therapeutic target for diseases related to oxidative stress, such as cancer and neurodegenerative disorders
Industry: It is used in the development of antioxidant therapies and in the study of ferroptosis, a type of programmed cell death
Mecanismo De Acción
Pcbp2-gpx4 exerts its effects through the combined actions of PCBP2 and GPX4. PCBP2 regulates the expression of genes involved in iron metabolism and oxidative stress response, while GPX4 reduces lipid hydroperoxides to prevent lipid peroxidation. This dual action helps in maintaining cellular redox balance and protecting cells from oxidative damage .
Comparación Con Compuestos Similares
Pcbp2-gpx4 is unique due to its combination of RNA-binding and antioxidant properties. Similar compounds include:
PCBP1-GPX4: Another fusion protein with similar functions but different regulatory mechanisms.
GPX1: A glutathione peroxidase with similar antioxidant properties but lacks the RNA-binding function of PCBP2
This compound stands out due to its dual functionality, making it a valuable tool in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C41H55ClN10O6S |
|---|---|
Peso molecular |
851.5 g/mol |
Nombre IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[4-[4-[[5-chloro-4-[2-(prop-2-enoylamino)anilino]pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C41H55ClN10O6S/c1-2-36(53)46-32-7-3-4-8-33(32)47-39-31(42)27-44-40(50-39)45-29-11-13-30(14-12-29)52-18-16-51(17-19-52)20-22-57-24-26-58-25-23-56-21-15-43-37(54)10-6-5-9-35-38-34(28-59-35)48-41(55)49-38/h2-4,7-8,11-14,27,34-35,38H,1,5-6,9-10,15-26,28H2,(H,43,54)(H,46,53)(H2,48,49,55)(H2,44,45,47,50)/t34-,35-,38-/m0/s1 |
Clave InChI |
YCWXKQLWMVZSTB-XFKJAIHHSA-N |
SMILES isomérico |
C=CC(=O)NC1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)CCOCCOCCOCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6 |
SMILES canónico |
C=CC(=O)NC1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)CCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Tert-butyl-3-[(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B11933239.png)




![3-(2-cyanopropan-2-yl)-N-[2-fluoro-4-methyl-5-(7-methyl-8-oxo-7,8-dihydropyrido[2,3-d]pyridazin-3-yl)phenyl]benzamide](/img/structure/B11933275.png)
![5-Methoxy-2-methyl-N-(4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)benzyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B11933280.png)
![(3S)-3-[[2-[2-[[[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-[[1-[2-oxo-2-[[(1S)-1,3,3-tricarboxypropyl]amino]ethyl]imidazol-2-yl]methyl]amino]methyl]imidazol-1-yl]acetyl]amino]propane-1,1,3-tricarboxylic acid](/img/structure/B11933286.png)
![6-methyl-N-[1-[[1-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]cyclopentyl]-1-benzothiophene-2-carboxamide](/img/structure/B11933293.png)
![6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide; methanesulfonic acid](/img/structure/B11933301.png)
![(5S)-6-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-carboxy-4-(2,6-dimethylbenzoyl)oxy-3-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylmethoxybutan-2-yl]amino]-5-[[(2S)-2,3-dihydro-1H-indole-2-carbonyl]amino]-6-oxohexanoic acid](/img/structure/B11933309.png)

![(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide](/img/structure/B11933327.png)
